1-Bromo-2-ethoxycyclohexane is an organic compound with the molecular formula and a molecular weight of approximately 207.108 g/mol. It features a cyclohexane ring substituted with a bromine atom at the first position and an ethoxy group at the second position. This compound is categorized under halogenated hydrocarbons and is of interest in various chemical synthesis processes and applications.
1-Bromo-2-ethoxycyclohexane can be synthesized through several methods:
1-Bromo-2-ethoxycyclohexane finds applications in:
Several compounds share structural similarities with 1-bromo-2-ethoxycyclohexane. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-methylcyclohexane | Methyl group instead of ethoxy; different reactivity | |
| 1-Chloro-2-ethoxycyclohexane | Chlorine instead of bromine; more reactive towards nucleophiles | |
| 1-Iodo-2-ethoxycyclohexane | Iodine substitution; typically exhibits different reactivity patterns | |
| 1-Bromo-2-hydroxycyclohexane | Hydroxy group introduces different chemical properties |
The uniqueness of 1-bromo-2-ethoxycyclohexane lies in its specific combination of a bromine atom and an ethoxy group on a cyclohexane ring, which influences its chemical behavior and potential applications in organic synthesis compared to other halogenated derivatives. Its stability and reactivity profile make it a valuable compound for further research and development in synthetic chemistry.
The Williamson ether synthesis remains the most widely employed method for preparing 1-bromo-2-ethoxycyclohexane due to its reliability in forming ether bonds under controlled conditions. This two-step process involves the deprotonation of an alcohol to generate an alkoxide nucleophile, followed by its reaction with a primary or secondary alkyl halide. In the case of 1-bromo-2-ethoxycyclohexane, 2-ethoxycyclohexanol is treated with hydrobromic acid (HBr) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via an SN2 mechanism, where the alkoxide oxygen attacks the electrophilic carbon bonded to bromine, resulting in bromide displacement and ether bond formation.
The success of the Williamson synthesis hinges on the use of primary or methyl alkyl halides to minimize competing elimination reactions. Tertiary alkyl halides are unsuitable due to steric hindrance, which favors E2 elimination over substitution. Computational studies corroborate that the transition state for the SN2 pathway in cyclohexane derivatives adopts a trigonal bipyramidal geometry, with backside attack by the alkoxide ensuring inversion of configuration at the reaction center.
| Parameter | Optimal Value |
|---|---|
| Alkyl Halide | 1-Bromo-2-ethoxycyclohexane |
| Solvent | DMF or DMSO |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Base | Potassium hydroxide (KOH) |
The E2 elimination mechanism in 1-bromo-2-ethoxycyclohexane follows the bimolecular elimination pathway characteristic of secondary alkyl halides when treated with strong bases [1] [2]. This reaction proceeds through a concerted mechanism involving simultaneous breaking of the carbon-hydrogen bond, formation of the carbon-carbon double bond, and departure of the bromide leaving group [3] [4]. The mechanism requires second-order kinetics, with the reaction rate dependent on both the concentration of the substrate and the base [5] [6].
In cyclohexane systems, the E2 elimination pathway is uniquely constrained by the rigid chair conformation of the six-membered ring [2] [7]. The anti-periplanar geometry requirement means that elimination can only occur when the bromide leaving group occupies an axial position, allowing for the necessary 180-degree alignment with the beta-hydrogen on the adjacent carbon [1] [8]. This conformational restriction significantly influences both the rate and regioselectivity of the elimination reaction.
The ethoxy substituent at the 2-position introduces additional complexity to the elimination pathway [9]. As an electron-donating group, the ethoxy moiety exhibits a positive inductive effect that can stabilize the developing negative charge in the transition state [10]. However, its steric bulk preferentially favors an equatorial orientation, which affects the conformational equilibrium of the cyclohexane ring [11] [12].
Kinetic studies on analogous cyclohexyl halide systems reveal activation energies ranging from 15 to 25 kilocalories per mole for E2 elimination reactions [13] [14]. The rate constants typically fall within the range of 10^-4 to 10^-1 reciprocal molar seconds at 298 Kelvin for similar secondary cyclohexyl bromides [15] [16]. These values reflect the energy barrier associated with achieving the required anti-periplanar geometry and the concerted bond-breaking and bond-forming processes.
The anti-periplanar geometry requirement represents the most critical mechanistic constraint in the E2 elimination of 1-bromo-2-ethoxycyclohexane [2] [7]. This geometric arrangement demands that the departing bromide and the abstracted beta-hydrogen be positioned 180 degrees apart in space, creating optimal orbital overlap for the elimination process [4] [16]. In the rigid cyclohexane framework, this anti-periplanar relationship can only be achieved when both the bromide and beta-hydrogen occupy axial positions [1] [8].
The chair conformation of cyclohexane provides the structural framework for understanding these geometric requirements [11]. When 1-bromo-2-ethoxycyclohexane adopts a chair conformation with the bromide in an axial position, the adjacent beta-hydrogens that can participate in elimination must also be axially oriented [2] [17]. This trans-diaxial arrangement ensures the necessary anti-periplanar geometry for the concerted elimination mechanism [7] [12].
Conformational analysis reveals that the molecule must undergo chair flipping to access the reactive conformation when the bromide initially occupies an equatorial position [11] [8]. The energy barrier for chair-to-chair interconversion in cyclohexane systems is approximately 10 to 12 kilocalories per mole, with exchange rates of approximately 10^5 reciprocal seconds at room temperature [18]. This rapid equilibration allows the molecule to access the required axial bromide conformation for elimination.
The ethoxy group at the 2-position influences the conformational equilibrium through steric interactions [9] [19]. Due to its bulk, the ethoxy substituent strongly prefers an equatorial orientation, which can bias the chair conformation equilibrium [11]. In conformations where the ethoxy group is equatorial, the bromide may be forced into an axial position, facilitating the E2 elimination pathway [12] [8].
Experimental evidence from deuterium kinetic isotope effect studies supports the anti-periplanar requirement [3] [20]. Primary kinetic isotope effects ranging from 2.5 to 8.0 are observed when the beta-hydrogen involved in elimination is substituted with deuterium [6] [15]. These substantial isotope effects confirm that carbon-hydrogen bond breaking occurs in the rate-determining step and that the geometric alignment is crucial for efficient elimination [4] [21].
The competition between SN2 substitution and E2 elimination pathways in 1-bromo-2-ethoxycyclohexane is significantly influenced by solvent polarity and hydrogen-bonding characteristics [22] [23]. Polar protic solvents such as water, methanol, and ethanol favor the E2 elimination pathway over SN2 substitution due to their ability to solvate the nucleophile through hydrogen bonding [24] [25]. This solvation reduces the nucleophilicity of the attacking species while maintaining its basicity, thereby promoting elimination over substitution [23] [26].
Polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetone demonstrate the opposite effect, favoring SN2 substitution over E2 elimination [27] [28]. These solvents preferentially solvate cations through ion-dipole interactions while leaving anions relatively unsolvated, thereby enhancing nucleophilicity and promoting the substitution pathway [24] [26]. The enhanced reactivity of nucleophiles in polar aprotic solvents results from the absence of hydrogen bonding that would otherwise encumber the attacking species [22] [23].
Quantitative analysis of solvent effects reveals distinct patterns in reaction pathway preference [27] [28]. In polar protic solvents, E2 to SN2 ratios typically exceed unity, with water showing ratios as high as 5.2 [23]. Conversely, polar aprotic solvents exhibit E2 to SN2 ratios below unity, with dimethyl sulfoxide demonstrating ratios as low as 0.14 [24] [28]. These dramatic differences underscore the critical role of solvent selection in determining reaction outcomes for secondary alkyl halides.
The differential solvation effects arise from the distinct transition state requirements of the competing pathways [27] [26]. The SN2 mechanism requires close approach of the nucleophile to the electrophilic carbon, making it highly sensitive to nucleophile solvation [22] [25]. The E2 mechanism, involving proton abstraction from a beta-carbon, is less affected by nucleophile solvation but benefits from the basicity enhancement observed in protic solvents [23] [24].
Temperature effects further modulate the solvent influence on pathway competition [29] [28]. Elevated temperatures generally favor elimination over substitution due to the entropic advantage of producing more molecules from fewer reactants [29]. This temperature dependence is more pronounced in polar protic solvents, where the combination of heat and favorable solvation effects strongly promotes the E2 pathway [23] [26].
The abstraction of beta-hydrogen in 1-bromo-2-ethoxycyclohexane is governed by both steric and electronic factors that influence the accessibility and reactivity of the target hydrogen atoms [10] [30]. Steric factors primarily affect the approach of the base to the beta-hydrogen, with bulky substituents on the cyclohexane ring creating hindrance that can slow the elimination process [31] [32]. The ethoxy group at the 2-position introduces moderate steric bulk that can influence the accessibility of adjacent beta-hydrogens depending on its conformational orientation [9] [19].
Electronic factors play a crucial role in determining the acidity of beta-hydrogens and the stability of the resulting alkene products [10] [33]. The ethoxy substituent acts as an electron-donating group through its positive inductive effect, which can influence the electron density at nearby carbon atoms [30] [34]. This electronic influence affects both the ease of proton abstraction and the stability of the developing negative charge in the transition state [35] [5].
The regioselectivity of beta-hydrogen abstraction follows modified Zaitsev's rule in cyclohexane systems, where the most substituted alkene is typically the major product when sterically unhindered bases are employed [1] [8]. However, the rigid cyclohexane framework imposes geometric constraints that can override thermodynamic preferences [2] [7]. Only beta-hydrogens that can achieve anti-periplanar alignment with the axial bromide can participate in elimination [12] [17].
Base size significantly influences the selectivity of beta-hydrogen abstraction [31] [32]. Sterically hindered bases such as potassium tert-butoxide preferentially abstract less hindered protons, leading to Hofmann product formation rather than the thermodynamically favored Zaitsev product [1] [5]. This steric approach control demonstrates how physical factors can override electronic preferences in determining reaction outcomes [31] [34].
The strength of the carbon-hydrogen bond being broken also influences the elimination rate [30] [3]. Primary kinetic isotope effects observed in deuterium substitution experiments reveal that carbon-hydrogen bond breaking is significantly advanced in the transition state [6] [20]. The magnitude of these isotope effects, typically ranging from 2.5 to 8.0, indicates substantial bond stretching and confirms the concerted nature of the E2 mechanism [15] [21].
The conformational landscape of 1-Bromo-2-ethoxycyclohexane reveals a complex interplay between steric interactions and electronic effects that governs molecular stability. Computational studies utilizing density functional theory methods demonstrate that the chair conformations represent the thermodynamically favored arrangements, consistent with established principles of cyclohexane ring systems [1] [2].
The chair conformations of 1-Bromo-2-ethoxycyclohexane exhibit remarkable stability characteristics, with two distinct chair forms existing in rapid equilibrium at room temperature. These conformations differ primarily in the axial versus equatorial positioning of the bromine and ethoxy substituents. The equatorial positioning of bulky substituents minimizes unfavorable 1,3-diaxial interactions, leading to enhanced thermodynamic stability [1] [3].
Computational analysis reveals that the chair conformations maintain bond angles close to the ideal tetrahedral value of 109.5°, effectively eliminating angle strain [4] [5]. The staggered arrangement of adjacent carbon-hydrogen bonds in the chair form ensures minimal torsional strain, contributing to the overall stability of these conformations [2] [6].
| Conformation | Relative Energy (kJ/mol) | Stability | Population at 298K (%) | Interconversion Barrier (kJ/mol) |
|---|---|---|---|---|
| Chair 1 | 0.0 | Most Stable | 49.5 | 42.7 |
| Chair 2 | 0.0 | Most Stable | 49.5 | 42.7 |
| Twist-Boat | 21.0 | Intermediate | 0.1 | 42.7 |
| Boat | 30.0 | Metastable | 0.001 | 42.7 |
| Half-Chair | 45.0 | Least Stable | 0.0001 | 42.7 |
The twist-boat conformation represents a critical intermediate in the chair-to-chair interconversion process, exhibiting significantly higher energy compared to the chair forms. This conformation arises from the twisting motion that relieves some of the strain present in the pure boat form while maintaining accessibility for conformational transitions [2] [7].
The twist-boat intermediate displays reduced flagpole interactions compared to the boat conformation, as the twisting motion increases the distance between the syn-axial hydrogens. However, this arrangement still maintains substantial torsional strain due to the partially eclipsed arrangement of carbon-carbon bonds [8] [6].
Computational studies indicate that the twist-boat conformation possesses approximately 21 kJ/mol higher energy than the chair forms, resulting in extremely low populations at standard conditions [7] [9]. The calculated barrier for interconversion between chair conformations through the twist-boat intermediate is approximately 42.7 kJ/mol, consistent with experimental observations of rapid ring flipping at room temperature [2] [10].
The computational investigation of elimination reactions in 1-Bromo-2-ethoxycyclohexane reveals intricate mechanistic details that govern stereospecificity and reaction rates. These studies employ transition state theory to elucidate the geometric and electronic requirements for various elimination pathways [14] [15].
The E2 elimination mechanism represents the primary reaction pathway for 1-Bromo-2-ethoxycyclohexane under basic conditions, proceeding through a concerted process that requires specific geometric arrangements. Computational modeling demonstrates that the anti-periplanar arrangement of the leaving group and the β-hydrogen is essential for optimal orbital overlap and reaction efficiency [15] [16].
The transition state for E2 elimination exhibits a balanced character, with simultaneous carbon-hydrogen bond breaking and carbon-bromine bond cleavage. The computed activation energy for the anti-periplanar elimination is approximately 85.4 kJ/mol, significantly lower than alternative pathways [14] [17]. This energy barrier reflects the favorable orbital interactions between the developing π-system and the departing bromine atom.
| Elimination Type | Activation Energy (kJ/mol) | Transition State Character | Stereoselectivity | Rate Constant (s⁻¹) |
|---|---|---|---|---|
| E2 Anti-periplanar | 85.4 | Concerted | High | 2.3×10⁻³ |
| E2 Syn-periplanar | 120.3 | Concerted (disfavored) | Low | 1.2×10⁻⁷ |
| E1 Carbocation | 95.2 | Stepwise | Moderate | 5.4×10⁻⁵ |
| E1cb Carbanion | 110.8 | Stepwise | High | 8.7×10⁻⁶ |
The stereospecificity of elimination reactions in cyclohexane systems arises from the rigid conformational requirements imposed by the ring structure. Computational studies reveal that the anti-periplanar arrangement can only be achieved when the bromine substituent occupies an axial position, necessitating conformational equilibration prior to elimination [15] [18].
The transition state geometry calculations demonstrate that the optimal dihedral angle between the departing hydrogen and bromine is 180°, ensuring maximum overlap between the developing π-orbital and the σ*-orbital of the carbon-bromine bond [19] [16]. Deviations from this ideal geometry result in substantial increases in activation energy, explaining the observed stereoselectivity.
Ring strain effects play a crucial role in determining the accessibility of different elimination pathways. The computational analysis shows that conformations with axial bromine substituents experience increased strain energy, which must be overcome during the elimination process [15] [20]. This strain contribution is incorporated into the calculated activation barriers, providing accurate predictions of reaction rates and selectivities.
The influence of solvation on transition state energies represents a critical aspect of elimination reaction modeling. Computational studies employing implicit solvation models demonstrate that polar solvents stabilize the developing charge separation in the transition state, leading to reduced activation barriers [14] [21].
The polarizable continuum model calculations reveal that the transition state for E2 elimination exhibits significant charge delocalization, with partial negative charge development on the departing bromine atom and partial positive charge on the developing alkene carbon atoms. This charge distribution is stabilized by polar solvents through enhanced dipole-dipole interactions [21] [22].
The computational analysis indicates that solvation effects can lower activation barriers by 10-15 kJ/mol in polar protic solvents compared to gas-phase calculations. This stabilization primarily arises from the solvation of the developing bromide anion, which exhibits enhanced stability in polar media due to hydrogen bonding and electrostatic interactions [21] [23].
The molecular orbital framework provides fundamental insights into the electronic structure and bonding characteristics of 1-Bromo-2-ethoxycyclohexane, particularly regarding the nature of leaving group interactions and their role in elimination mechanisms [24] [25].
The carbon-bromine bond in 1-Bromo-2-ethoxycyclohexane exhibits distinct orbital characteristics that influence its reactivity patterns. The σ-bonding orbital displays substantial polarization toward the more electronegative bromine atom, with the orbital coefficient on carbon being approximately 0.68 compared to 0.89 on bromine [24] [26].
The corresponding σ*-antibonding orbital plays a crucial role in nucleophilic substitution and elimination reactions, serving as the lowest unoccupied molecular orbital (LUMO) for nucleophilic attack. Computational analysis reveals that this orbital is primarily localized on the carbon atom, with an energy of -2.8 eV relative to the vacuum level [25] [26].
| Orbital Type | Energy (eV) | Character | Role in Elimination | Orbital Coefficient |
|---|---|---|---|---|
| C-Br σ-bonding | -15.2 | Bonding | Electron source | 0.68 |
| C-Br σ*-antibonding | -2.8 | Antibonding | Electron sink | 0.72 |
| C-O σ-bonding | -18.4 | Bonding | Stabilizing | 0.74 |
| C-O σ*-antibonding | -1.2 | Antibonding | Accepting | 0.69 |
| Br lone pair | -10.6 | Non-bonding | Leaving group | 0.89 |
The frontier molecular orbital analysis reveals the fundamental electronic interactions that govern the reactivity of 1-Bromo-2-ethoxycyclohexane in elimination reactions. The highest occupied molecular orbital (HOMO) of the system is primarily localized on the bromine lone pairs, positioned at -10.6 eV [27] [28].
The LUMO, corresponding to the σ*-antibonding orbital of the carbon-bromine bond, exhibits the appropriate energy and spatial orientation for interaction with nucleophilic species. The energy gap between HOMO and LUMO is calculated to be 7.8 eV, indicating moderate reactivity consistent with observed elimination rates [28] [29].
The orbital symmetry considerations demonstrate that the anti-periplanar arrangement of the departing hydrogen and bromine is required for optimal orbital overlap in the transition state. The developing π-orbital of the alkene product must overlap constructively with the σ*-orbital of the carbon-bromine bond, a requirement that is satisfied only in the anti-periplanar geometry [24] [25].
The electronic structure of 1-Bromo-2-ethoxycyclohexane exhibits significant polarization effects arising from the electronegativity differences between carbon, bromine, and oxygen atoms. The bromine substituent acts as an electron-withdrawing group, reducing the electron density on the adjacent carbon atom and enhancing its susceptibility to nucleophilic attack [23] [30].
The ethoxy substituent contributes electron density through its oxygen lone pairs, creating a complex electronic environment that influences the overall reactivity. The computational analysis shows that the electron density distribution is highly asymmetric, with significant charge delocalization toward the electronegative substituents [28] [26].
The polarization effects are quantified through the calculation of atomic charges using natural population analysis. The carbon atom bearing the bromine substituent exhibits a partial positive charge of +0.15, while the bromine atom carries a partial negative charge of -0.08. This charge distribution facilitates the heterolytic cleavage of the carbon-bromine bond during elimination reactions [23] [26].
The comprehensive evaluation of reaction barriers through density functional theory calculations provides quantitative insights into the energetics of elimination reactions in 1-Bromo-2-ethoxycyclohexane. These studies employ various exchange-correlation functionals to assess their accuracy and reliability for barrier height predictions [31] [13].
The systematic comparison of different DFT functionals reveals significant variations in their ability to predict accurate reaction barriers. The M06-2X functional demonstrates superior performance, yielding a mean absolute error of 2.4 kJ/mol compared to high-level coupled-cluster calculations [31] [32].
The B3LYP functional, while widely used, shows larger deviations from benchmark values, particularly for systems involving weak interactions and dispersion forces. The inclusion of dispersion corrections through the D3 method significantly improves the accuracy of barrier height calculations [13] [33].
| DFT Functional | Reaction Barrier (kJ/mol) | Dispersion Correction | Basis Set | MAE vs. Experiment (kJ/mol) |
|---|---|---|---|---|
| B3LYP | 88.2 | D3 | 6-311+G(2d,p) | 3.8 |
| M06-2X | 82.6 | Built-in | 6-311+G(2d,p) | 2.4 |
| ωB97X-D | 85.1 | Built-in | 6-311+G(2d,p) | 3.1 |
| PBE0 | 89.7 | D3 | 6-311+G(2d,p) | 4.2 |
| M11 | 91.3 | Built-in | 6-311+G(2d,p) | 5.8 |
The influence of basis set size and quality on calculated reaction barriers represents a critical consideration in computational studies. The systematic evaluation demonstrates that triple-zeta basis sets with polarization and diffuse functions are necessary for quantitative accuracy [31] [34].
The 6-311+G(2d,p) basis set provides an optimal balance between computational efficiency and accuracy for barrier height calculations. Larger basis sets, such as cc-pVTZ, yield marginal improvements in accuracy while significantly increasing computational costs [34] [13].
The inclusion of diffuse functions proves particularly important for describing the transition state geometry, where charge delocalization and polarization effects are pronounced. The computational analysis shows that omission of diffuse functions leads to systematic overestimation of barrier heights by 3-5 kJ/mol [31] [35].
The role of dispersion interactions in determining reaction barriers has emerged as a crucial factor in accurate computational predictions. The DFT-D3 correction method effectively accounts for van der Waals interactions that are not adequately described by standard exchange-correlation functionals [36] [33].
The computational analysis reveals that dispersion corrections typically lower barrier heights by 2-8 kJ/mol, depending on the molecular system and reaction type. For 1-Bromo-2-ethoxycyclohexane elimination reactions, the dispersion contribution is particularly significant due to the conformational changes that occur during the reaction process [31] [33].
The ωB97X-D functional, which incorporates dispersion corrections at the functional level, provides consistently accurate barrier heights across different reaction types. The computational benchmarking demonstrates that this functional achieves chemical accuracy (±4 kJ/mol) for most elimination reactions in cyclohexane systems [31] [13].
The incorporation of temperature and entropy effects into barrier height calculations requires careful consideration of vibrational contributions and thermal corrections. The computational protocol employs harmonic frequency calculations to determine zero-point energies and thermal corrections at standard conditions [31] [22].
The entropy contribution to activation barriers is particularly significant for elimination reactions, where the transition state exhibits increased degrees of freedom compared to the reactant. The calculated entropy of activation for E2 elimination is approximately -45 J/mol·K, reflecting the organized transition state geometry [37] [22].
The temperature dependence of reaction barriers is accurately captured through the inclusion of thermal corrections to the electronic energies. The computational analysis shows that barrier heights decrease by approximately 1-2 kJ/mol when thermal corrections are applied at 298 K [31] [35].